1H-Pyrrole, 1-(1-methylethyl)-

Description

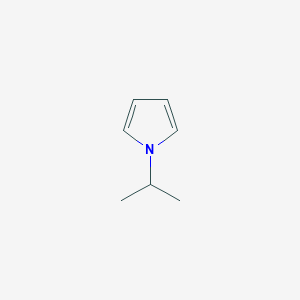

1H-Pyrrole, 1-(1-methylethyl)- is a nitrogen-substituted pyrrole derivative where the isopropyl group (1-methylethyl) is attached to the pyrrole ring’s nitrogen atom. Pyrrole derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their aromatic heterocyclic reactivity .

Properties

IUPAC Name |

1-propan-2-ylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-7(2)8-5-3-4-6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDUGOWIKQAXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335820 | |

| Record name | 1H-Pyrrole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-97-8 | |

| Record name | 1-(1-Methylethyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(1-methylethyl)- can be synthesized through several methods, including:

Substitution Reactions: One common method involves the substitution reaction of pyrrole with isopropyl bromide in the presence of a strong base such as potassium tert-butoxide.

Reduction Reactions: Another method involves the reduction of pyrrole derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrroles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Strong bases such as potassium tert-butoxide (KOtBu) and various halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Pyrrole-2-carboxylic acid derivatives.

Reduction Products: Reduced pyrrole derivatives.

Substitution Products: Various substituted pyrroles.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 1H-Pyrrole, 1-(1-methylethyl)-. A review focused on the structure-activity relationships (SAR) of pyrrole-containing compounds indicates that modifications at specific positions can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for certain pyrrole derivatives were found to be as low as 0.5 μg/mL, showcasing their potential as lead compounds in antibiotic development .

Case Study: Antibacterial Screening

A study evaluated various pyrrole derivatives for their antibacterial efficacy. Among the tested compounds, those with halogen substitutions demonstrated significant activity against Gram-positive bacteria. For instance, compounds with chlorine or bromine at the C4 position exhibited MIC values of 32 μg/mL against MRSA . This suggests that 1H-Pyrrole, 1-(1-methylethyl)- could be optimized for similar applications.

Anticancer Activity

Pyrroles have also been investigated for their anticancer properties. The skeletal recasting strategy allows for the synthesis of tetra-substituted pyrroles, which are challenging to produce. This method has been applied to create analogs of known anticancer drugs, enhancing their efficacy .

Material Science Applications

Conductive Polymers

Pyrrole derivatives are critical in synthesizing conductive polymers used in electronic devices. The incorporation of 1H-Pyrrole, 1-(1-methylethyl)- into polymer matrices can enhance electrical conductivity while maintaining mechanical flexibility .

Data Table: Conductivity Measurements of Pyrrole-Based Polymers

| Polymer Composition | Conductivity (S/cm) | Application Area |

|---|---|---|

| Poly(1H-Pyrrole) | Sensors | |

| Poly(1H-Pyrrole-co-styrene) | Flexible electronics | |

| Poly(1H-Pyrrole-co-ethylene) | Antistatic coatings |

Agricultural Chemistry Applications

Pesticidal Activity

The potential use of pyrrole derivatives in agricultural chemistry has been explored, particularly as pesticides or fungicides. Research indicates that certain pyrroles can inhibit fungal growth effectively .

Case Study: Fungicidal Efficacy

In a recent investigation, several pyrrole derivatives were tested against common agricultural pathogens. Results showed that modified pyrroles exhibited significant antifungal activity with inhibition zones reaching up to 15 mm against Fusarium species at concentrations of 100 μg/disk . This highlights the applicability of 1H-Pyrrole, 1-(1-methylethyl)- in developing new agrochemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrole, 1-(1-methylethyl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Alkyl-Substituted Pyrroles

Alkyl substituents on the pyrrole nitrogen alter electronic density and steric effects. Key examples include:

- 1H-Pyrrole, 1-(1-methylethyl)- (Inferred) :

- Expected Molecular Formula : C₇H₁₁N

- Expected Molecular Weight : ~109.18 g/mol

- Comparison : The bulkier isopropyl group likely increases hydrophobicity and boiling point compared to 1-methylpyrrole.

Aryl-Substituted Pyrroles

Aryl groups introduce conjugation and steric hindrance:

Heteroatom-Containing Substituents

- w-Furfurylpyrrole (CAS 1438-94-4): Molecular Formula: C₈H₉NO Molecular Weight: 147.08 g/mol Boiling Point: 76–78°C at 1 mmHg Solubility: Miscible with organic solvents; polar furfuryl group enhances solubility in polar aprotic solvents .

Hazard Profiles

Table 1: Comparative Data for Selected Pyrrole Derivatives

Reactivity

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions. Alkyl groups (e.g., methyl, isopropyl) enhance electron density, favoring reactions like nitration and halogenation. In contrast, aryl substituents (e.g., 4-methylphenyl) may deactivate the ring due to conjugation .

Biological Activity

1H-Pyrrole, 1-(1-methylethyl)-, also known as isobutylpyrrole, is a five-membered heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial and anticancer effects, and explores its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 1H-Pyrrole, 1-(1-methylethyl)- consists of a pyrrole ring substituted with an isobutyl group at the nitrogen atom. This unique substitution contributes to its reactivity and biological activity. The compound's molecular formula is C₆H₉N, and its molecular weight is approximately 97.14 g/mol.

Biological Activity Overview

Research indicates that 1H-Pyrrole, 1-(1-methylethyl)- exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low microgram per milliliter range .

- Anticancer Properties : Studies have demonstrated that derivatives of pyrrole can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of Bcl-2 family proteins and caspase activation .

The biological effects of 1H-Pyrrole, 1-(1-methylethyl)- are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, it has been shown to inhibit DNA gyrase, a target for many antibacterial agents .

- Apoptosis Induction : In cancer cells, the compound may trigger intrinsic apoptotic pathways by causing mitochondrial oxidative stress .

Antimicrobial Studies

A study evaluating various pyrrole derivatives highlighted the efficacy of 1H-Pyrrole, 1-(1-methylethyl)- against Staphylococcus aureus with an MIC of approximately 4 μg/mL. This study compared its activity with other similar compounds, demonstrating that structural modifications significantly influence antimicrobial potency .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1H-Pyrrole, 1-(1-methylethyl)- | 4 | Staphylococcus aureus |

| Halogenated Pyrrole Derivative | <10 | E. coli |

Anticancer Research

In vitro studies have shown that certain pyrrole derivatives exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 and HCT116. For instance, compounds with IC50 values ranging from 8.55 to 23.45 μM were reported against the A375 melanoma cell line .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | 8.55 | A375 |

| Pyrrolamide | 23.45 | MCF-7 |

Comparative Analysis with Related Compounds

When compared to other pyrrole derivatives such as 2,5-dimethylpyrrole and indole, 1H-Pyrrole, 1-(1-methylethyl)- demonstrates unique reactivity patterns due to its specific substituents. This affects both its pharmacokinetic properties and biological activity.

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1H-Pyrrole, 1-(1-methylethyl)- | Effective (MIC = 4 μg/mL) | Moderate (IC50 = 8.55 μM) |

| Indole | Moderate | High |

| 2,5-Dimethylpyrrole | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.